2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Kinase inhibition Regioisomer SAR Drug discovery

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine (CAS 2090055-42-6; molecular formula C₁₁H₁₄N₄; MW 202.26) is an N2-alkylated 1,2,3-triazole bearing a primary amine at the 4-position and a 2,5-dimethylbenzyl substituent at the N2 nitrogen. This compound belongs to a broader class of 4-amino-1,2,3-triazoles that have garnered attention as kinase inhibitor scaffolds, bioisosteres of amides and heterocycles, and click-chemistry-derived building blocks for medicinal chemistry.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13059976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)CN2N=CC(=N2)N
InChIInChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)7-15-13-6-11(12)14-15/h3-6H,7H2,1-2H3,(H2,12,14)
InChIKeySAKKTGRBJAUXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine: Procurement-Relevant Structural and Class Overview


2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine (CAS 2090055-42-6; molecular formula C₁₁H₁₄N₄; MW 202.26) is an N2-alkylated 1,2,3-triazole bearing a primary amine at the 4-position and a 2,5-dimethylbenzyl substituent at the N2 nitrogen . This compound belongs to a broader class of 4-amino-1,2,3-triazoles that have garnered attention as kinase inhibitor scaffolds, bioisosteres of amides and heterocycles, and click-chemistry-derived building blocks for medicinal chemistry [1]. The N2-substitution pattern (as opposed to the more common N1-alkylation) imparts distinct electronic and steric properties that can translate into differential target engagement and physicochemical behavior relative to N1-regioisomers or positional isomers with alternative dimethyl substitution patterns on the benzyl ring [2].

Why 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine Cannot Be Freely Substituted by In-Class Analogs


Despite sharing the C₁₁H₁₄N₄ molecular formula with at least four commercially listed positional and regioisomeric analogs (e.g., CAS 2137789-62-7, 2138164-31-3, 1500262-02-1, and 1495915-34-8) , simple interchange among these compounds is scientifically unjustified. Regioisomeric switching from N2- to N1-alkylation alters the triazole ring's dipole moment, hydrogen-bonding geometry, and metabolic stability—effects documented in benzotriazole CK2 inhibitor series where N2-regioisomers showed 2- to 30-fold higher potency than their N1 counterparts [1]. Furthermore, the 2,5-dimethyl substitution on the benzyl ring introduces ortho-methyl steric constraints that are absent in the 3,5- or 3,4-dimethyl positional isomers, directly influencing the conformational ensemble accessible to the benzyl-triazole dihedral angle and thereby potentially modulating target binding [2]. Procurement of the incorrect isomer therefore risks irreproducible biological results, wasted screening resources, and flawed structure-activity relationship conclusions.

Quantitative Differentiation Evidence for 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine Versus Closest Analogs


N2- vs. N1-Regioisomer Activity Divergence: Class-Level Evidence from Triazole Kinase Inhibitors

A head-to-head study of N2- versus N1-substituted tetrabromobenzotriazole regioisomers demonstrated that N2-regioisomers exhibit 2- to 30-fold higher inhibitory potency against CK2α than their matched N1-counterparts. The most active N2-substituted compound achieved an IC₅₀ of 0.131 μM against CK2α and antiproliferative IC₅₀ values of 9.1 μM (MCF-7) and 6.3 μM (A549), while its N1-regioisomer showed substantially weaker activity [1]. This regioisomer-dependent activity differential establishes a class-level principle directly relevant to the target compound, which is an N2-alkylated species. Users selecting an N1-alkylated analog (e.g., 1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-amine) cannot assume equivalent target engagement.

Kinase inhibition Regioisomer SAR Drug discovery

Regioselective Synthetic Accessibility: N2-Alkylation Yield Benchmarking vs. N1-Alkylation

The Cu₂S-catalyzed regioselective N-H/C-H cross-dehydrogenative coupling method reported by Gupta et al. (2018) delivers N2-alkylated 1,2,3-triazoles in 70–89% isolated yields under solvent-free conditions, with high regioselectivity for the N2 position over the N1 position [1]. This synthetic route is distinct from conventional CuAAC click chemistry, which predominantly yields N1-substituted 1,2,3-triazoles (1,4-disubstituted regioisomers). For procurement purposes, the target compound's N2-regiochemistry confirms it is derived from a specialized synthetic pathway rather than standard click chemistry, and its isomeric purity is a critical quality attribute that must be verified by ¹H/¹³C NMR or HPLC to exclude N1-regioisomer contamination.

Synthetic methodology Click chemistry Process chemistry

Positional Isomer Physicochemical Differentiation: 2,5-Dimethylbenzyl vs. 3,5-Dimethylbenzyl Substitution

The 2,5-dimethylbenzyl substitution pattern of the target compound (CAS 2090055-42-6) introduces an ortho-methyl group adjacent to the benzylic methylene, creating steric hindrance that restricts rotation about the benzyl-CH₂ bond. This contrasts with the 3,5-dimethylbenzyl analog (CAS 2137789-62-7) and the 3,4-dimethylbenzyl analog (CAS 2138164-31-3), which lack ortho-substitution . The ortho-methyl group in the 2,5-isomer is predicted to influence both the conformational equilibrium and the compound's chromatographic retention behavior (HPLC/logD). For the closely related 2-(4-fluorophenyl)-2H-1,2,3-triazol-4-amine, an experimentally determined logP of 1.26 has been reported ; the additional methylene linker and dimethyl substitution in the target compound are expected to increase lipophilicity by approximately 0.8–1.2 log units based on fragment-based calculations, though direct experimental logP/logD data for the target compound and its positional isomers have not been published.

Physicochemical properties Lipophilicity Conformational analysis

Methylene Linker vs. Direct N-Aryl Attachment: Conformational and Electronic Differentiation

The target compound incorporates a methylene (-CH₂-) linker between the triazole N2 nitrogen and the 2,5-dimethylphenyl ring. This contrasts with directly N-arylated analogs such as 2-(3,5-dimethylphenyl)-2H-1,2,3-triazol-4-amine (CAS 1495915-34-8), where the aryl ring is directly attached to the triazole N2 . The methylene linker introduces an additional rotatable bond (increasing the rotatable bond count from 1 to 2 for the aryl-triazole connection) and alters the electronic conjugation between the aromatic ring and the triazole core. This affects the compound's three-dimensional shape, hydrogen-bonding presentation, and potential for π-stacking interactions. In benzyl-substituted vs. phenyl-substituted adenosine receptor ligands, the presence of the methylene spacer has been shown to modulate receptor subtype selectivity [1].

Conformational flexibility Structure-activity relationships Medicinal chemistry

Hydrogen-Bond Donor/Acceptor Profile and Its Implications for Target Engagement

The target compound presents 1 hydrogen-bond donor (primary amine -NH₂) and 3 hydrogen-bond acceptors (triazole N1, N3, and amine N), identical in count to its positional and regioisomeric analogs . However, the spatial presentation of these H-bond features differs due to the N2-substitution geometry. Studies on 1,2,3-triazole-containing polypeptides have demonstrated that the triazole ring can function as both an H-bond donor and acceptor depending on protonation state, and that N2- vs. N1-substitution alters the vector orientation of these interactions [1]. For the target compound, the N2-benzyl substitution places the triazole H-bond acceptors in a distinct geometric arrangement relative to the benzyl group compared to N1-substituted analogs, which may influence recognition by protein targets that engage the triazole ring as a key pharmacophoric element.

Hydrogen bonding Molecular recognition Physicochemical profiling

AMCase Inhibitory Potential: Patent Context for N2-Substituted Amino Triazoles

The patent application US 2016/0297823 A1 ('Substituted Amino Triazoles, and Methods Using Same') discloses substituted amino triazoles as inhibitors of acidic mammalian chitinase (AMCase) for asthma treatment [1]. Within this patent family, a compound bearing the 2,5-dimethylbenzyl motif at the N4 position of a piperazine linked to a 1,2,4-triazol-3-amine core is explicitly listed: '5-[4-[(2,5-dimethylphenyl)methyl]-1-piperazinyl]-1H-1,2,4-triazol-3-amine' [1]. While the target compound (a 1,2,3-triazole rather than 1,2,4-triazole scaffold) is not directly claimed, the patent establishes that the 2,5-dimethylbenzyl pharmacophoric element has been independently prioritized in AMCase inhibitor optimization, providing a rationale for its selection over other dimethylbenzyl positional isomers in related triazole-based inhibitor programs.

Chitinase inhibition Asthma Patent analysis

Differentiated Application Scenarios for 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine Based on Quantitative Evidence


Regioisomer-Specific Kinase Inhibitor Screening Libraries

Screening libraries designed to probe kinase ATP-binding sites frequently employ 4-amino-1,2,3-triazoles as hinge-binding motifs. The N2-alkylation pattern of this compound, supported by class-level evidence that N2-regioisomers can exhibit 2- to 30-fold superior CK2α inhibition compared to N1-analogs [1], makes it a preferred choice for SAR exploration where the triazole N1/N2 geometry is anticipated to contact the kinase hinge region. Researchers should exclude N1-alkylated analogs from direct comparator studies unless regioisomer-matched controls are specifically required.

Conformationally Constrained Pharmacophore Design Exploiting Ortho-Methyl Steric Effects

The 2,5-dimethylbenzyl substitution introduces ortho-methyl steric hindrance adjacent to the benzylic methylene, restricting conformational freedom around the benzyl-triazole bond. This property is valuable in fragment-based drug design and scaffold-hopping campaigns where conformational restriction is desired to reduce entropic penalties upon target binding . The 3,5- and 3,4-dimethyl positional isomers (CAS 2137789-62-7, 2138164-31-3) lack this ortho-methyl constraint and therefore sample a broader conformational ensemble, making them less suitable for studies requiring defined ligand preorganization.

AMCase-Targeted Asthma Drug Discovery Programs

The independent prioritization of the 2,5-dimethylbenzyl substructure in a related AMCase inhibitor patent series (US 2016/0297823 A1) provides a rationale for incorporating this compound into chitinase-targeted screening cascades [2]. Although the patent utilizes a 1,2,4-triazole core rather than the 1,2,3-triazole of the target compound, the shared 2,5-dimethylbenzyl pharmacophore suggests potential for scaffold-hopping studies where the 1,2,3-triazole is evaluated as a bioisosteric replacement for the 1,2,4-triazole in AMCase inhibitor optimization.

Click Chemistry-Derived Building Block Requiring Defined N2-Regiochemistry

For applications requiring a 4-amino-1,2,3-triazole building block with unambiguous N2-substitution for downstream derivatization (e.g., amide coupling at the 4-amine, or further N-functionalization), this compound offers a chemically defined starting material. The Gupta et al. (2018) methodology demonstrates that N2-alkylated triazoles of this type can be accessed regioselectively in 70–89% yields [3], providing a benchmark for synthetic reproducibility. Users should verify regioisomeric purity by ¹H/¹³C NMR prior to use, as contamination with the N1-isomer can compromise the integrity of derived compound libraries.

Quote Request

Request a Quote for 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.